

Application Notes and Protocols for Diallyldiphenylsilane in Ring-Closing Metathesis (RCM) Reactions

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Compound of Interest

Compound Name: **Diallyldiphenylsilane**

Cat. No.: **B083629**

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These application notes provide a comprehensive overview of the use of **diallyldiphenylsilane** in ring-closing metathesis (RCM) reactions, a powerful method for the synthesis of silicon-containing unsaturated heterocyclic compounds. The protocols and data presented herein are intended to guide researchers in the successful application of this substrate in their synthetic endeavors.

Introduction

Ring-closing metathesis is a widely utilized catalytic reaction in organic synthesis for the formation of cyclic olefins from acyclic dienes.^[1] The use of **diallyldiphenylsilane** as a substrate in RCM allows for the efficient synthesis of five-membered unsaturated silacycles. These silicon-containing heterocycles are valuable building blocks in medicinal chemistry and materials science. The reaction is typically catalyzed by ruthenium-based complexes, most notably Grubbs' catalysts.^{[2][3]}

The general reaction scheme involves the intramolecular cyclization of **diallyldiphenylsilane**, leading to the formation of 1,1-diphenyl-1-sila-3-cyclopentene and the release of ethylene gas, which drives the reaction to completion.

Reaction Principle: The catalytic cycle, initiated by a Grubbs' catalyst, involves the formation of a metallacyclobutane intermediate from the **diallyldiphenylsilane** substrate. Subsequent retrocycloaddition releases ethylene and generates a new ruthenium carbene, which then undergoes intramolecular [2+2] cycloaddition to form a second metallacyclobutane. The final retrocycloaddition step yields the desired cyclic product and regenerates the active catalyst.

Data Presentation

The efficiency of the RCM of **diallyldiphenylsilane** is influenced by several factors, including the choice of catalyst, catalyst loading, reaction temperature, solvent, and substrate concentration. The following tables summarize quantitative data from studies on the RCM of **diallyldiphenylsilane** and analogous substrates.

Table 1: Effect of Catalyst and Solvent on the RCM of **Diallyldiphenylsilane**

Entry	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Grubbs' 1st Gen (0.01)	CH ₂ Cl ₂	25	2	>95	[2][4]
2	Grubbs' 1st Gen (0.001)	CH ₂ Cl ₂	25	12	>95	[2][4]
3	Grubbs' 1st Gen (0.01)	Toluene	25	4	>95	[2][4]
4	Grubbs' 1st Gen (0.01)	THF	25	6	~90	[2][4]

Table 2: Influence of Reaction Parameters on RCM of an Analogous Substrate (Diethyl Diallylmalonate)

Entry	Catalyst	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Grubbs' 2nd Gen	5	CH ₂ Cl ₂	40	4	High
2	Grubbs' 2nd Gen	1	Toluene	30	1	>90
3	Hoveyda-Grubbs' 2nd Gen	15	DCM	40	48	80
4	Grubbs' 2nd Gen	3 mM	DCM/DMF (4:1)	60	48	20

Note: Data in Table 2 is for an analogous, commonly studied RCM substrate and is provided for comparative purposes to illustrate general trends in catalyst performance and reaction conditions.

Experimental Protocols

The following is a general protocol for the ring-closing metathesis of **diallyldiphenylsilane**. This protocol can be adapted and optimized based on the specific experimental setup and desired scale.

Materials:

- **Diallyldiphenylsilane**
- Grubbs' Catalyst (1st or 2nd Generation)
- Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
- Argon or Nitrogen gas supply
- Standard Schlenk line or glovebox equipment

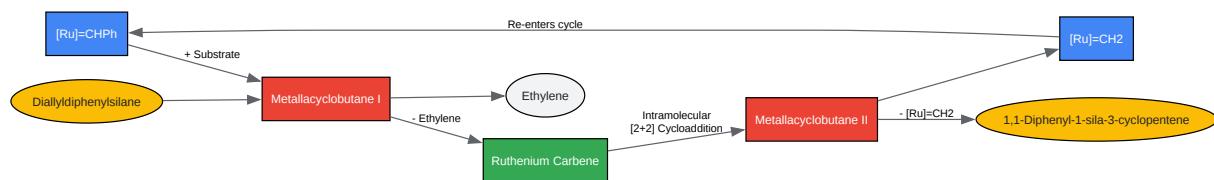
- Magnetic stirrer and stir bar
- Reaction flask (e.g., round-bottom flask) with a condenser
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

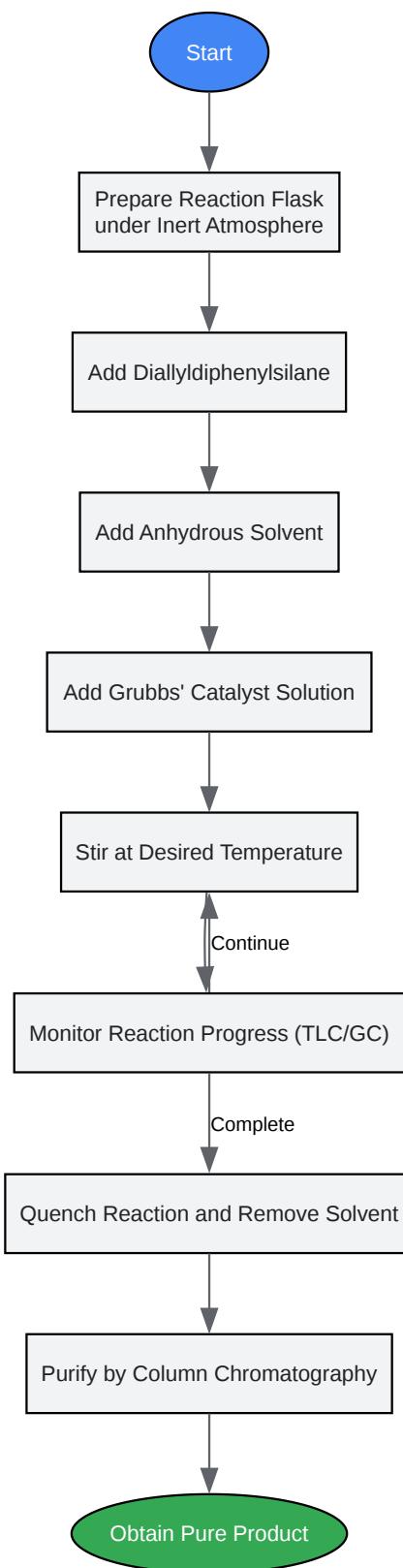
- Reaction Setup: Under an inert atmosphere of argon or nitrogen, add **diallyldiphenylsilane** to a dry reaction flask equipped with a magnetic stir bar.
- Solvent Addition: Add anhydrous dichloromethane or toluene to the flask to achieve the desired substrate concentration (typically 0.1 M).
- Catalyst Addition: In a separate vial, weigh the appropriate amount of Grubbs' catalyst (e.g., 0.01 mol%). Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction flask via syringe.
- Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
- Workup: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,1-diphenyl-1-sila-3-cyclopentene.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the RCM reaction and a typical experimental workflow.

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Caption: Catalytic cycle of Grubbs' catalyst in RCM.



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Caption: General experimental workflow for RCM.

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